1-Bromo-3-((trifluoromethyl)sulfonyl)benzene
Overview
Description
1-Bromo-3-((trifluoromethyl)sulfonyl)benzene is an organic compound with the molecular formula C7H4BrF3O2S It is a derivative of benzene, where a bromine atom and a trifluoromethylsulfonyl group are substituted at the 1 and 3 positions, respectively
Scientific Research Applications
1-Bromo-3-((trifluoromethyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethylsulfonyl groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that bromobenzene compounds are often used to introduce a phenyl group into other compounds .
Mode of Action
Bromobenzene compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . In the case of free radical bromination, a bromine atom is lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
It’s known that bromobenzene compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The lipophilicity and water solubility of similar compounds are often considered in their pharmacokinetic profiles .
Result of Action
Bromobenzene compounds are often used in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene. For instance, the reaction rate can be influenced by temperature . Additionally, the compound’s stability may be affected by exposure to light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene typically involves the bromination of 3-((trifluoromethyl)sulfonyl)benzene. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The trifluoromethylsulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and Lewis acids (e.g., AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Comparison with Similar Compounds
- 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene
- 1-Bromo-3-(trifluoromethyl)benzene
- 3-Bromobenzotrifluoride
Comparison: 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene is unique due to the presence of both a bromine atom and a trifluoromethylsulfonyl group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
1-bromo-3-(trifluoromethylsulfonyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2S/c8-5-2-1-3-6(4-5)14(12,13)7(9,10)11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAFOFLCIMSUTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2728-70-3 | |
Record name | 1-Bromo-3-[(trifluoromethyl)sulphonyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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